(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

Catalog No.
S13885719
CAS No.
M.F
C6H11BO4
M. Wt
157.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

Product Name

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

IUPAC Name

[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid

Molecular Formula

C6H11BO4

Molecular Weight

157.96 g/mol

InChI

InChI=1S/C6H11BO4/c1-3-11-6(8)4-5(2)7(9)10/h4,9-10H,3H2,1-2H3/b5-4+

InChI Key

MCTIMDATPKOPRE-SNAWJCMRSA-N

Canonical SMILES

B(C(=CC(=O)OCC)C)(O)O

Isomeric SMILES

B(/C(=C/C(=O)OCC)/C)(O)O

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a boron-containing organic compound characterized by its unique structure, which includes a boronic acid functional group attached to a 4-ethoxy-4-oxobut-2-en-2-yl moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. The presence of the boronic acid group allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry.

  • Oxidation: The boronic acid can be oxidized to form corresponding boronate esters or other derivatives.
  • Reduction: Reduction reactions can convert the boronic acid into alcohols or other functional groups.
  • Substitution Reactions: The ethoxy groups are susceptible to nucleophilic substitution, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium catalysts for reduction.

Research on the biological activity of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid indicates potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory and anticancer activities. The mechanism often involves interaction with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

The synthesis of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as ethyl acetoacetate.
  • Reagents: Boron reagents are introduced under controlled conditions, often requiring an inert atmosphere to prevent oxidation.
  • Purification: After the reaction, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Industrial methods may utilize continuous flow reactors to enhance yield and efficiency.

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid has several applications:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential use in pharmaceuticals, particularly in cancer treatment.
  • Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Interaction studies focus on how (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid interacts with biological targets. These studies often involve:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how these interactions influence biological pathways and lead to observed effects.
  • Comparative Studies: Assessing its interactions relative to other similar compounds to determine specificity and efficacy.

Several compounds share structural similarities with (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid, including:

Compound NameSimilarity IndexUnique Features
(E)-4-Methoxy-4-oxobut-2-enoic acid0.89Contains a methoxy group instead of ethoxy
Sodium (E)-4-Ethoxy-4-oxobut-2-enoate0.92A salt form that may exhibit different solubility
Ethyl hexa-2,4-dienoate0.92A diene that can participate in different reactions

The uniqueness of (Z)-(4-Ethoxy-4-oxobut-2-en-2-y)boronic acid lies in its specific boronic acid functionality combined with an ethoxy-substituted enone structure, allowing it to participate in diverse

Boronic acids have emerged as indispensable tools in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity profiles and compatibility with transition-metal catalysis. The global boronic acid market, valued at $1.25 billion in 2024, is projected to grow at a 7.6% CAGR through 2033, driven by pharmaceutical applications. Within this landscape, (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid distinguishes itself through three key attributes:

  • Stereochemical Precision: The Z-configuration of its α,β-unsaturated ester enables diastereoselective transformations inaccessible to E-isomers or simpler boronic acids.
  • Dual Reactivity: The boronic acid group participates in cross-coupling reactions, while the α,β-unsaturated ester serves as a Michael acceptor or Diels-Alder dienophile.
  • Steric Modulation: The ethoxy group at the 4-position balances electronic effects and steric bulk, influencing regioselectivity in catalytic cycles.

This compound’s design aligns with the pharmaceutical industry’s shift toward stereochemically complex intermediates, as evidenced by five FDA-approved boron-containing drugs since 2003.

Historical Development of Z-Configured Boronic Acids

The synthesis of geometrically defined boronic acids evolved through three technological milestones:

Early Stereochemical Control (1980s–2000s)

Initial efforts focused on hydroboration reactions using chiral auxiliaries. For example, Brown’s hydroboration-oxidation protocol enabled access to allylboronates with moderate stereoselectivity (typically 3:1 dr). However, these methods struggled with α,β-unsaturated systems due to competing isomerization pathways.

Transition-Metal Catalysis (2010s)

The advent of palladium-catalyzed borylation reactions revolutionized stereochemical control. A 2012 study demonstrated that Heck coupling between aryl halides and boronylated alkenes could yield β-aryl-β-boronyl enoates with >20:1 Z-selectivity (Table 1). This methodology directly enabled the synthesis of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid analogs.

Table 1: Key Parameters in Stereoselective Borylation via Heck Coupling

ParameterOptimal ValueImpact on Z-Selectivity
Palladium CatalystPd(OAc)~2~85% Yield, 22:1 Z:E
LigandBINAP91% Yield, 25:1 Z:E
BaseK~3~PO~4~Minimal Protodeboronation
SolventDMF/H~2~O (9:1)Enhanced Reactivity

Continuous Flow Synthesis (2020s)

Recent industrial-scale production employs continuous flow reactors to suppress undesired E/Z isomerization. A 2025 report detailed a 92% isolated yield of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid using a microfluidic setup with residence time <2 minutes.

Significance in Contemporary Organic Synthesis Paradigms

This compound addresses two critical challenges in modern synthesis:

Convergent Synthesis of Polyfunctional Molecules

The boronic acid moiety participates in Suzuki-Miyaura cross-couplings, while the α,β-unsaturated ester undergoes conjugate additions. For example, a 2024 study utilized this dual reactivity to assemble taxol analogs via sequential sp~2~–sp~3~ and sp~2~–sp~2~ couplings.

Atroposelective Catalysis

The Z-configuration induces axial chirality in biaryl systems during coupling reactions. Copper-catalyzed enantioselective reductions of related β-boronyl enoates achieve 94% ee, highlighting its utility in asymmetric synthesis.

Materials Science Applications

In polymer chemistry, the ethoxy group improves solubility during boronic ester-mediated chain-growth polymerizations. A 2023 patent described light-emitting diodes (LEDs) incorporating Z-configured boronylated comonomers for enhanced charge transport.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

158.0750390 g/mol

Monoisotopic Mass

158.0750390 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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